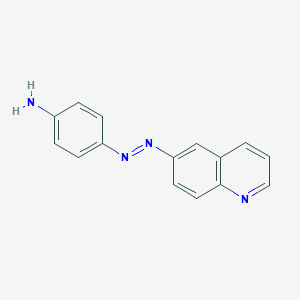
4-(Quinolin-6-yldiazenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinolin-6-yldiazenyl)aniline is an organic compound that features a quinoline moiety linked to an aniline group via a diazenyl bridge. This compound is part of the broader class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyeing processes. The quinoline structure, a fused ring system containing a benzene ring and a pyridine ring, is notable for its stability and diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-6-yldiazenyl)aniline typically involves the diazotization of aniline derivatives followed by azo coupling with quinoline derivatives. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with a quinoline derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts (e.g., clay or ionic liquids) can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
4-(Quinolin-6-yldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
4-(Quinolin-6-yldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its antimicrobial and antimalarial properties, leveraging the bioactivity of the quinoline moiety.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 4-(Quinolin-6-yldiazenyl)aniline involves its interaction with biological targets through its quinoline and azo functionalities. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The azo group can undergo reduction in vivo, releasing active metabolites that exert antimicrobial effects. These interactions can inhibit the growth of microorganisms and parasites .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with similar biological activities but lacking the azo linkage.
Aniline: A simpler aromatic amine without the quinoline moiety.
Azo Compounds: Other azo dyes with different aromatic groups linked by the azo bridge.
Uniqueness
4-(Quinolin-6-yldiazenyl)aniline is unique due to the combination of the quinoline and azo functionalities, which confer both the stability and bioactivity of quinoline and the vibrant color properties of azo compounds. This dual functionality makes it particularly valuable in applications requiring both biological activity and coloration .
特性
CAS番号 |
42423-86-9 |
|---|---|
分子式 |
C15H12N4 |
分子量 |
248.28 g/mol |
IUPAC名 |
4-(quinolin-6-yldiazenyl)aniline |
InChI |
InChI=1S/C15H12N4/c16-12-3-5-13(6-4-12)18-19-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2 |
InChIキー |
ZYVOADVEXQRBSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
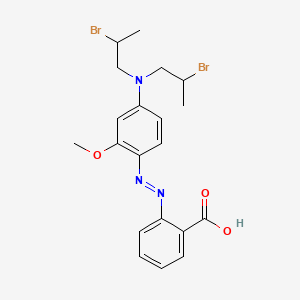
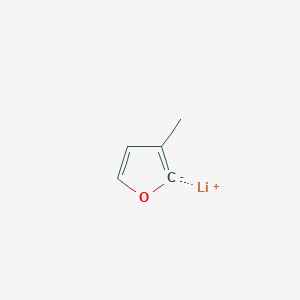

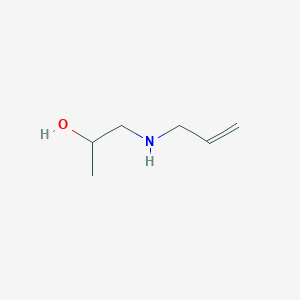
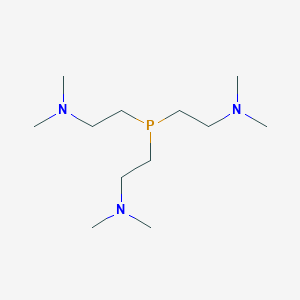
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
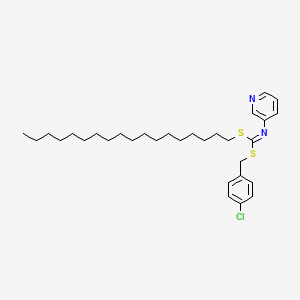
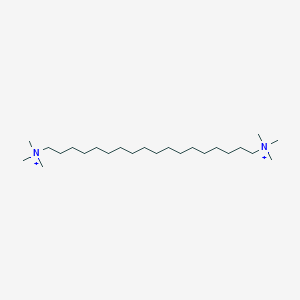
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
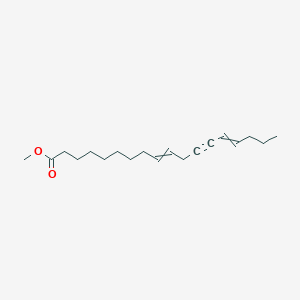
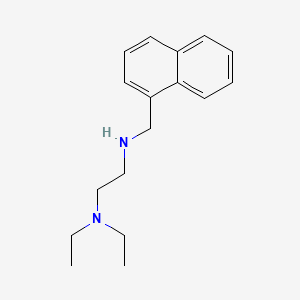
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
